molecular formula C18H21BrO3 B3936310 1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene

1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene

Cat. No.: B3936310
M. Wt: 365.3 g/mol
InChI Key: CWDTVHOYDBCJBE-UHFFFAOYSA-N
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Description

1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a butoxy group linked to an ethoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-bromo-3-[4-(2-ethoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-2-20-17-10-3-4-11-18(17)22-13-6-5-12-21-16-9-7-8-15(19)14-16/h3-4,7-11,14H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDTVHOYDBCJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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